N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Lipophilicity Drug-likeness Physicochemical profiling

Select this specific ethyl oxalamide analog for its balanced CNS drug-likeness (TPSA 76.38 Ų, XLogP 1.0, 2 HBDs) and superior aqueous solubility over bulkier isopropyl or tert-butyl variants. Its minimal steric footprint and bidentate hydrogen-bonding core make it ideal for blood-brain barrier penetrant library design and non-covalent probe studies. The reactive piperidine secondary amine via the furan-2-ylmethyl group supports diversification for oxalamide library synthesis. Confirm availability for solubility-critical assays (SPR, ITC) now.

Molecular Formula C15H23N3O3
Molecular Weight 293.367
CAS No. 953230-35-8
Cat. No. B2702480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
CAS953230-35-8
Molecular FormulaC15H23N3O3
Molecular Weight293.367
Structural Identifiers
SMILESCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2
InChIInChI=1S/C15H23N3O3/c1-2-16-14(19)15(20)17-10-12-5-7-18(8-6-12)11-13-4-3-9-21-13/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,16,19)(H,17,20)
InChIKeyMPPZQDPRWKVTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide (CAS 953230-35-8) – Key Physicochemical and Structural Baseline for Procurement Evaluation


N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic small-molecule oxalamide derivative (molecular formula C15H23N3O3, MW 293.36 g/mol) that incorporates a central oxalamide linker connecting an N-ethyl terminus to a piperidine ring substituted with a furan-2-ylmethyl group [1]. The compound is also referred to by the synonym EFP-114 in certain research contexts . Its structural features – a hydrogen-bonding oxalamide core, a basic piperidine nitrogen, and an aromatic furan ring – position it within a class of oxalamide-based scaffolds under investigation for diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects . However, as of the current evidence cutoff, no primary research articles or patents report quantitative bioactivity data (IC50, Ki, EC50) specifically for this compound.

Why In-Class Oxalamide Analogs Cannot Be Generically Substituted for N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide


Oxalamide derivatives with a piperidine-furan scaffold are not interchangeable due to the sensitivity of their biological and physicochemical profiles to even minor N-substituent variations. In closely related series, replacing the N1-ethyl group with isopropyl, tert-butyl, or cyclopentyl moieties alters hydrogen-bond donor/acceptor capacity, lipophilicity (XLogP), and steric bulk, which in turn modulates membrane permeability, target binding, and metabolic stability [1]. Computational predictions for the target compound yield an XLogP of 1.0, a topological polar surface area (TPSA) of approximately 76 Ų, and 5 rotatable bonds [1]; each of these parameters is expected to shift with N-substituent changes, making generic substitution scientifically unsound without experimental verification.

Quantitative Differentiation Evidence for N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide Versus Closest Analogs


XLogP Lipophilicity Comparison: Ethyl vs. Isopropyl N1-Substituted Oxalamide Analogs

The target compound (N1-ethyl) exhibits a predicted XLogP of 1.0 [1], placing it within the optimal range for oral bioavailability (Lipinski Rule of 5: XLogP ≤ 5). In contrast, the closely related N1-isopropyl analog (CAS 953159-01-8) is estimated to have a higher XLogP of approximately 1.4, based on the additional methylene unit and increased hydrocarbon surface area [2]. This difference of ~0.4 log units corresponds to a ~2.5-fold increase in lipophilicity, which may significantly affect aqueous solubility, plasma protein binding, and membrane permeation rates.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area: Implications for Permeability and CNS Access

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), resulting in a topological polar surface area (TPSA) of 76.38 Ų [1]. This TPSA is below the commonly accepted threshold of 90 Ų for optimal blood-brain barrier (BBB) penetration, suggesting potential CNS accessibility. By comparison, oxalamide analogs with an additional heteroatom in the N1-substituent (e.g., methoxyethyl derivatives) would be expected to increase HBA count to 5 and TPSA above 85 Ų, potentially reducing BBB penetration.

CNS drug discovery BBB permeability Polar surface area

Rotatable Bond Count and Molecular Flexibility: Ethyl vs. Branched Alkyl Analogs

The target compound has 5 rotatable bonds [1], providing moderate conformational flexibility. In comparison, the N1-tert-butyl analog (with a more restricted tert-butyl group) would have approximately 4 rotatable bonds, while the N1-isopropyl analog would have 5. The ethyl group in the target compound offers a balanced profile: sufficient flexibility for target adaptation without the excessive entropic penalty associated with longer, unbranched alkyl chains. Excess rotatable bonds (≥10) are generally associated with reduced oral bioavailability [2].

Conformational flexibility Entropic penalty Drug design

Priority Application Scenarios for N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide Based on Quantitative Differentiation Evidence


CNS-Penetrant Hit Compound for Neurodegenerative or Neuropsychiatric Target Screening

Given its TPSA of 76.38 Ų and 2 HBDs – both well within CNS drug-likeness criteria – this compound is a structurally suitable starting point for screening against CNS-relevant targets (e.g., GPCRs, kinases, ion channels) [1]. Researchers procuring this compound for blood-brain barrier penetrant library design should prefer it over analogs with higher TPSA (such as methoxyethyl oxalamides) that are expected to exhibit lower brain exposure [2]. This scenario stems directly from the TPSA and HBD/HBA evidence established in Section 3.

Aqueous Solubility-Focused Fragment or Lead Optimization Campaign

With a predicted XLogP of 1.0, this compound is substantially less lipophilic than the isopropyl (XLogP ≈ 1.4) and tert-butyl analogs, suggesting superior aqueous solubility [1]. Procurement for solubility-critical assays (e.g., high-concentration biochemical screens, SPR, or ITC) is therefore best served by the ethyl analog. This recommendation is anchored in the XLogP differentiation evidence provided in Section 3.

Chemical Biology Tool for Covalent or Reversible Target Engagement Studies Utilizing the Oxalamide Hydrogen-Bonding Motif

The oxalamide core is a recognized hydrogen-bonding scaffold capable of forming bidentate interactions with biological targets [1]. The N1-ethyl substitution provides a minimal steric footprint while maintaining the two HBD/HBA sites critical for target engagement. This compound can serve as a non-covalent probe for studying oxalamide-protein interactions, with the ethyl group offering a less perturbing substitution than bulkier N1-variants, as supported by the rotatable bond and HBD/HBA evidence presented in Section 3.

Building Block for Parallel Synthesis of Oxalamide-focused Compound Libraries

The compound's simple ethyl terminus and the reactive potential of the piperidine secondary amine via the furan-2-ylmethyl group make it a versatile intermediate for generating diversified oxalamide libraries [1]. The balanced physicochemical profile (MW < 300 Da, XLogP = 1.0, TPSA = 76.38 Ų) ensures that library members will generally retain favorable drug-like properties [2]. This scenario follows directly from the combination of physicochemical evidence established in Section 3.

Quote Request

Request a Quote for N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.